molecular formula C14H18Cl2O3 B14564054 2-(3,4-Dichlorophenyl)-2-(3-ethoxypropyl)-1,3-dioxolane CAS No. 61719-19-5

2-(3,4-Dichlorophenyl)-2-(3-ethoxypropyl)-1,3-dioxolane

Cat. No.: B14564054
CAS No.: 61719-19-5
M. Wt: 305.2 g/mol
InChI Key: RNIMXMIVQQZRLG-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-(3-ethoxypropyl)-1,3-dioxolane is a synthetic organic compound It belongs to the class of dioxolanes, which are characterized by a dioxolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-(3-ethoxypropyl)-1,3-dioxolane typically involves the reaction of 3,4-dichlorophenylacetic acid with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then cyclized using an acid catalyst to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-(3-ethoxypropyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxypropyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(3-ethoxypropyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dichlorophenyl group can enhance binding affinity to certain molecular targets, while the dioxolane ring may influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-1,3-dioxolane: Lacks the ethoxypropyl group, making it less versatile.

    2-(3,4-Dichlorophenyl)-2-(2-methoxyethyl)-1,3-dioxolane: Similar structure but with a different alkyl group, leading to different reactivity and applications.

Uniqueness

2-(3,4-Dichlorophenyl)-2-(3-ethoxypropyl)-1,3-dioxolane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61719-19-5

Molecular Formula

C14H18Cl2O3

Molecular Weight

305.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-2-(3-ethoxypropyl)-1,3-dioxolane

InChI

InChI=1S/C14H18Cl2O3/c1-2-17-7-3-6-14(18-8-9-19-14)11-4-5-12(15)13(16)10-11/h4-5,10H,2-3,6-9H2,1H3

InChI Key

RNIMXMIVQQZRLG-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC1(OCCO1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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